molecular formula C8H5NO2 B071284 5-Formyl-2-hydroxybenzonitrile CAS No. 187151-99-1

5-Formyl-2-hydroxybenzonitrile

Cat. No.: B071284
CAS No.: 187151-99-1
M. Wt: 147.13 g/mol
InChI Key: PWQHSYDCGDVARU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) is an organic compound with the molecular formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol . Its IUPAC name is this compound, and it features a formyl (-CHO) group at the 5-position and a hydroxyl (-OH) group at the 2-position on a benzonitrile backbone. This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and life science materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-formyl-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQHSYDCGDVARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622514
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73289-79-9
Record name 5-Formyl-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 5-formyl-2-hydroxybenzonitrile with structurally related hydroxybenzonitriles, emphasizing substituent positions and functional groups:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Formyl (5), Hydroxy (2) C₈H₅NO₂ 147.13 Life sciences, organic synthesis
5-Bromo-2-hydroxybenzonitrile Bromo (5), Hydroxy (2) C₇H₄BrNO 198.02 Antiretroviral drugs, cancer therapies
2-Fluoro-5-formylbenzonitrile Fluoro (2), Formyl (5) C₈H₄FNO 149.12 Research chemical (inferred)
5-Formyl-2-(morpholin-4-yl)benzonitrile Morpholine (2), Formyl (5) C₁₂H₁₂N₂O₂ 216.24 Drug discovery building block
4-Formyl-3-hydroxybenzonitrile Formyl (4), Hydroxy (3) C₈H₅NO₂ 147.13 Positional isomer; distinct reactivity
Substituent Effects
  • Halogen Substituents: The bromine atom in 5-bromo-2-hydroxybenzonitrile increases molecular weight (198.02 vs. 147.13) and enhances electrophilicity, making it suitable for cross-coupling reactions in drug synthesis .
  • Functional Group Positioning :

    • 4-Formyl-3-hydroxybenzonitrile (a positional isomer of the target compound) exhibits altered hydrogen-bonding patterns and solubility due to the shifted hydroxyl group, impacting its crystallization behavior .

Data Table: Physicochemical and Application Comparison

Property This compound 5-Bromo-2-hydroxybenzonitrile 4-Formyl-3-hydroxybenzonitrile
Melting Point Not reported 119–120°C (after crystallization) Not reported
Hydrogen Bonding O–H⋯N (intramolecular) O–H⋯N (chain-forming) Altered due to positional isomerism
Primary Applications Drug intermediates Antiretroviral agents Research chemicals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.